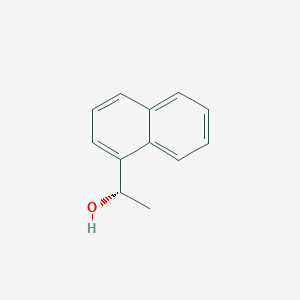

(S)-(-)-1-(1-Naphthyl)ethanol

Descripción general

Descripción

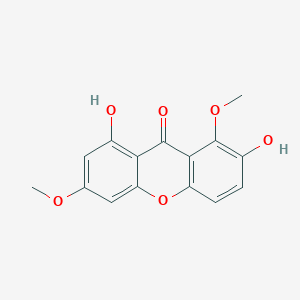

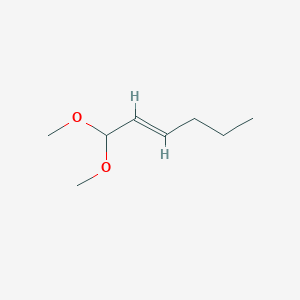

(S)-(-)-1-(1-Naphthyl)ethanol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1S)-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936062 | |

| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-84-8 | |

| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-(-)-1-(1-Naphthyl)ethanol stereochemically interesting in the context of enzymatic reactions?

A1: Research shows that (S)-NE exhibits stereospecificity with certain enzymes. Specifically, rat hepatic hydroxysteroid (alcohol) sulfotransferase STa demonstrates stereospecificity for the (R)-enantiomer of 1-(1-Naphthyl)ethanol, acting as a substrate, while the (S)-enantiomer, (S)-NE, functions as a competitive inhibitor. [] This selective interaction highlights the importance of chirality in enzyme-substrate interactions and its potential implications for drug metabolism and activation.

Q2: Can microorganisms be employed to produce enantiomerically pure this compound?

A2: Yes, studies have successfully utilized the fungus Alternaria alternata to produce (S)-NE in high enantiomeric purity (>99% enantiomeric excess). [] This biocatalytic approach leverages the stereoselectivity of microbial enzymes to effectively reduce 1-acetonaphthone to (S)-NE, offering a sustainable alternative to traditional chemical synthesis.

Q3: How does the structure of 1-arylethanols, like this compound, influence their interaction with enzymes like rat hydroxysteroid sulfotransferase STa?

A3: The stereospecificity of STa towards 1-arylethanols is influenced by steric interactions. Research suggests that the presence of the naphthyl group, as in (S)-NE, and its spatial orientation relative to the substituents on the benzylic carbon and the hydrogen in the peri-position on the aromatic ring system are crucial determinants of the enzyme's stereoselectivity. [] These findings underscore the importance of structural considerations in predicting the metabolic fate and activity of compounds.

Q4: Beyond enzymatic interactions, are there other applications for this compound?

A4: (S)-NE serves as a valuable chiral auxiliary in asymmetric synthesis. For instance, it plays a key role in the stereoselective synthesis of (12R)-(-)-12-methyl-9-oxa-14-tetradecanolide, a musk odorant. [] This highlights the utility of (S)-NE in constructing enantiomerically pure compounds with diverse applications.

Q5: Has this compound been used in the development of chiral stationary phases for enantiomeric separation?

A5: Yes, a derivative of (S)-NE, cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), is a known chiral selector used in chromatography. Electrospun CDMPC nanofibers have been incorporated into membrane systems for the chiral resolution of racemic mixtures. These membranes have shown promise in enriching the (S)-enantiomer of 1-(1-Naphthyl)ethanol in the filtrate due to the preferential sorption of the (R)-enantiomer by the CDMPC. [] This application underscores the potential of (S)-NE derivatives in separation science.

Q6: Has the interaction of this compound with cyclodextrin derivatives been investigated?

A6: Yes, studies have explored the inclusion complexation of (S)-NE with modified β-cyclodextrin dimers. These dimers, particularly those with a m-xylylene linker, demonstrate high chiral recognition for aromatic amines and alcohols, including (S)-NE, in cyclohexane. [] This selective binding highlights the potential of cyclodextrin-based systems for enantiomeric separations and chiral recognition.

Q7: Are there alternative methods for synthesizing this compound besides using microorganisms?

A7: While microbial synthesis offers a green chemistry approach, (S)-NE can also be prepared via chemical methods. One approach involves the crystallization of diastereoisomeric esters of aminocarbene chromium complexes with (S)-NE. [] This method allows for the isolation of enantiomerically pure aminocarbene complexes, showcasing the versatility of (S)-NE in synthetic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)

![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)